molecular formula C12H21NO3 B15306436 Tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate

Tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate

Katalognummer: B15306436
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: RQEHGUYQGBKBMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate: is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . It is characterized by a spirocyclic structure, which includes an oxane (oxa) and an azane (aza) ring fused together. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a tert-butyl ester with an azaspiro compound in the presence of a suitable catalyst . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial production methods may vary, but they generally follow similar principles, scaling up the reaction to produce larger quantities of the compound. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate can be compared with other spirocyclic compounds, such as:

These comparisons highlight the uniqueness of tert-butyl 8-oxa-5-azaspiro[3

Eigenschaften

Molekularformel

C12H21NO3

Molekulargewicht

227.30 g/mol

IUPAC-Name

tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-8-15-9-12(13)5-4-6-12/h4-9H2,1-3H3

InChI-Schlüssel

RQEHGUYQGBKBMB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCOCC12CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.